molecular formula C26H20N2O4 B393351 N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-methoxybenzamide

N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-methoxybenzamide

Cat. No.: B393351
M. Wt: 424.4g/mol
InChI Key: VZRKDBHUROBSAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-methoxybenzamide is a complex organic compound with a unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-methoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the pentacyclic core, followed by the introduction of functional groups such as the methoxybenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-methoxybenzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms with different functional groups.

Scientific Research Applications

N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-methoxybenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-methoxybenzamide stands out due to its specific functional groups and unique pentacyclic structure

Properties

Molecular Formula

C26H20N2O4

Molecular Weight

424.4g/mol

IUPAC Name

N-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-methoxybenzamide

InChI

InChI=1S/C26H20N2O4/c1-32-19-13-7-6-12-18(19)24(29)27-28-25(30)22-20-14-8-2-3-9-15(14)21(23(22)26(28)31)17-11-5-4-10-16(17)20/h2-13,20-23H,1H3,(H,27,29)

InChI Key

VZRKDBHUROBSAH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NN2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46

Canonical SMILES

COC1=CC=CC=C1C(=O)NN2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46

Origin of Product

United States

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